molecular formula C20H23FN2O2 B2487964 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2380032-40-4

2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone

Cat. No. B2487964
CAS RN: 2380032-40-4
M. Wt: 342.414
InChI Key: RWYWPEAIWOLAAB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone, also known as FPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FPE belongs to the class of compounds known as piperidinyl-ethanone derivatives, which have been found to exhibit a range of biological activities.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. One of the main areas of research for 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone is its potential as an antidepressant. Studies have shown that 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood. 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone has also been found to exhibit analgesic properties, making it a potential candidate for pain management.

Mechanism of Action

The exact mechanism of action of 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood, but it is thought to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help regulate mood and alleviate pain.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been found to have a range of biochemical and physiological effects in animal studies. In addition to its antidepressant and analgesic properties, 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone has also been found to exhibit anti-inflammatory and anti-tumor activities. However, more research is needed to fully understand the mechanisms behind these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone for lab experiments is its stability and ease of synthesis. 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized in a relatively straightforward manner and has a long shelf life, making it a convenient compound for research. However, one limitation of 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are a number of potential future directions for research on 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone. One area of interest is its potential as an antidepressant, particularly in combination with other medications. Another potential direction is its use in pain management, either alone or in combination with other analgesics. Additionally, further research is needed to fully understand the mechanisms behind 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone's anti-inflammatory and anti-tumor activities, which could have implications for the treatment of a range of diseases.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with 3-methyl-2-pyridinemethanol in the presence of a base. The resulting intermediate product is then reacted with piperidin-4-ol in the presence of a catalyst to yield the final product, 2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone. The purity of the compound can be improved through recrystallization or column chromatography.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-3-2-10-22-20(15)25-14-17-8-11-23(12-9-17)19(24)13-16-4-6-18(21)7-5-16/h2-7,10,17H,8-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYWPEAIWOLAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

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